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Compound of Interest

Compound Name:

(3-Fluoro-2-

(hydroxymethyl)phenyl)boronic

acid

Cat. No.: B591660 Get Quote

In-Depth Technical Guide to (3-Fluoro-2-
(hydroxymethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key

building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a white to off-white crystalline powder.[1]

While specific experimental values for several properties are not widely reported in publicly

available literature, the following tables summarize the known data and provide context based

on related compounds.

Table 1: General and Physical Properties
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Property Value Source

CAS Number 1246633-55-5 [1][2]

Molecular Formula C₇H₈BFO₃ [2]

Molecular Weight 169.95 g/mol [2]

Appearance
White or off-white crystalline

powder
[1]

Melting Point Not available

Boiling Point Not available

Solubility

Poorly soluble in nonpolar

solvents like hexanes and

carbon tetrachloride. Soluble in

most polar organic solvents

such as diethyl ether and

ethanol.

[3] (General for phenylboronic

acids)

Table 2: Chemical and Safety Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/US6576789B1/en
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://patents.google.com/patent/US6576789B1/en
https://www.mdpi.com/1420-3049/29/11/2713
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

[3-Fluoro-2-

(hydroxymethyl)phenyl]boronic

acid

Synonyms
Boronic acid, B-[3-fluoro-2-

(hydroxymethyl)phenyl]-
[2]

pKa

Not available. Generally, aryl

boronic acids have pKa values

between 4 and 10. The

presence of an electron-

withdrawing fluorine atom may

slightly decrease the pKa

compared to unsubstituted

phenylboronic acid (pKa ≈

8.83).

[3]

Storage
Store under inert gas (nitrogen

or Argon) at 2-8°C.
[2]

Spectroscopic Data
Detailed experimental spectral data for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is

not readily available in the searched literature. However, the expected spectral characteristics

can be inferred from the analysis of similar compounds.

Expected Spectroscopic Characteristics:

¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the

hydroxymethyl group, and the hydroxyl protons of both the alcohol and boronic acid

moieties. The fluorine atom will cause splitting of adjacent proton signals.

¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine

showing a characteristic large coupling constant (¹JCF).

¹¹B NMR: A single peak characteristic of a tricoordinate boronic acid.
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¹⁹F NMR: A singlet or multiplet depending on the coupling with nearby protons.

IR Spectroscopy: Absorption bands corresponding to O-H stretching (from both alcohol and

boronic acid, likely broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic

ring), and B-O stretching.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound, along with characteristic fragmentation patterns.

Experimental Protocols
While a specific, published protocol for the synthesis of (3-Fluoro-2-
(hydroxymethyl)phenyl)boronic acid was not found, a general and plausible synthetic route

can be adapted from established methods for preparing ortho-substituted arylboronic esters.

One such common method involves ortho-lithiation followed by borylation.

Proposed Synthesis of (3-Fluoro-2-
(hydroxymethyl)phenyl)boronic acid
This protocol is a representative example based on known transformations and may require

optimization.

Materials:

1-Fluoro-2-(methoxymethyl)benzene (starting material)

n-Butyllithium (n-BuLi) or a suitable lithium amide base (e.g., Lithium diisopropylamide -

LDA)

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for anhydrous reactions

Inert atmosphere (Nitrogen or Argon)

Procedure:

Protection of the Hydroxymethyl Group: The hydroxymethyl group of the starting material, (3-

fluorophenyl)methanol, should first be protected to prevent interference with the lithiation

step. A common protecting group is the methoxymethyl (MOM) ether, forming 1-fluoro-2-

((methoxymethyl)oxy)benzene.

Lithiation: Dissolve the protected starting material in anhydrous THF in a flame-dried, three-

necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone

bath. Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction

mixture. The ortho-directing effect of the protected hydroxymethyl group and the fluorine

atom will favor lithiation at the 2-position. Stir the reaction mixture at -78 °C for a specified

time (e.g., 1-2 hours) to ensure complete lithiation.

Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate dropwise,

ensuring the temperature remains below -70 °C. The borate ester will react with the

organolithium species. Allow the reaction mixture to slowly warm to room temperature and

stir overnight.

Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench the

reaction by the slow addition of an aqueous HCl solution. This will hydrolyze the boronate

ester to the boronic acid and simultaneously remove the MOM protecting group.

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product

into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure

to obtain the crude product.

Purification: The crude (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can be purified

by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an

organic solvent and water) or by silica gel column chromatography.
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General Protocol for Suzuki-Miyaura Coupling
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable reagent in Suzuki-Miyaura

cross-coupling reactions to form C-C bonds. The following is a general procedure that can be

adapted for specific substrates.

Materials:

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Aryl or heteroaryl halide (e.g., bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), (3-
Fluoro-2-(hydroxymethyl)phenyl)boronic acid (1.2-1.5 eq), the palladium catalyst

(typically 1-5 mol%), and the base (2-3 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)

three times to remove any oxygen.

Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.

Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C).

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can then be purified by

silica gel column chromatography using an appropriate eluent system.

Visualizations
The following diagrams illustrate the generalized workflows for the synthesis and application of

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Proposed Synthesis Workflow

Protected (3-Fluorophenyl)methanol

Ortho-lithiation

n-BuLi or LDA, THF, -78°C

Borylation with Triisopropyl borate

B(OiPr)₃, -78°C to RT

Acidic Hydrolysis & Deprotection

aq. HCl

Purification

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
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Click to download full resolution via product page

Proposed Synthetic Workflow

Suzuki-Miyaura Coupling Workflow

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid Aryl/Heteroaryl Halide

Pd-catalyzed Cross-Coupling

Pd Catalyst, Base, Solvent, Heat

Aqueous Work-up

Purification

Coupled Product

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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